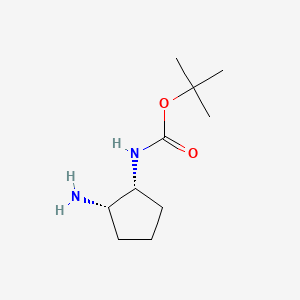

tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate

Description

tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate (CAS 721395-15-9) is a chiral carbamate derivative featuring a cyclopentane backbone with stereospecific amino and tert-butoxycarbonyl (Boc) protecting groups. Its molecular formula is C₁₀H₂₀N₂O₂, with a molecular weight of 200.28 g/mol . The compound’s stereochemistry is critical, as the (1R,2S) configuration determines its interactions in synthetic and biological contexts. The InChIKey (PAXDIBGWURAVIH-JGVFFNPUSA-N) underscores its unique stereochemical identity .

This compound is widely used in peptide synthesis and pharmaceutical intermediates due to the Boc group’s stability under basic conditions and ease of deprotection under acidic conditions. It is classified with the GHS hazard statement H319 (causes serious eye irritation), necessitating careful handling .

Properties

IUPAC Name |

tert-butyl N-[(1R,2S)-2-aminocyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXDIBGWURAVIH-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593817 | |

| Record name | tert-Butyl [(1R,2S)-2-aminocyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721395-15-9, 365996-19-6 | |

| Record name | tert-Butyl [(1R,2S)-2-aminocyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[(1R,2S)-2-aminocyclopentyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-tert-butyl N-[(1R,2S)-2-aminocyclopentyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate is a carbamate derivative notable for its potential biological activities and applications in medicinal chemistry. This compound has garnered interest due to its unique structural features, which include a tert-butyl group and a cyclopentyl ring with an amino substituent. The following sections will delve into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₂₀N₂O₂

- Molecular Weight : Approximately 200.28 g/mol

- CAS Number : 17040218

The compound's structure allows it to interact with various biological targets, enhancing its utility in drug development.

Research indicates that this compound may function through the inhibition or modulation of specific enzymes and receptors involved in disease processes. Its role as a chiral ligand in asymmetric synthesis is particularly noteworthy, as it facilitates the formation of enantiopure compounds essential for pharmaceutical applications.

Potential Therapeutic Applications

- Anticancer Activity : Studies have shown that carbamate derivatives can exhibit cytotoxic effects on cancer cell lines. The specific interactions of this compound with cellular targets may lead to apoptosis in malignant cells.

- Neurological Disorders : The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological conditions by modulating neurotransmitter systems.

- Antimicrobial Properties : Initial studies indicate that this compound may possess antimicrobial activity, making it a candidate for developing new antibiotics .

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : The reaction begins with the appropriate cyclopentane derivative and tert-butyl chloroformate.

- Reaction Conditions : The reaction is conducted under controlled temperature and pH conditions to optimize yield and purity.

- Purification : Post-synthesis, the product is purified using techniques such as recrystallization or chromatography.

Table 1: Summary of Biological Studies

Notable Research

- A study published in Medicinal Chemistry explored the synthesis of various carbamate derivatives, including this compound, highlighting their potential as enzyme inhibitors.

- Another investigation focused on the compound's interaction with GABA receptors, suggesting its potential use in treating anxiety disorders by enhancing GABAergic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate vary in ring size, substituents, and stereochemistry, leading to differences in physicochemical properties, reactivity, and applications. Below is a detailed analysis:

Structural Analogs with Cyclohexane Backbones

- Impact of Ring Size : Cyclohexane derivatives exhibit increased steric bulk and altered solubility compared to cyclopentane analogs. For instance, the cyclohexane-based compound in Edoxaban synthesis (CAS 365998-36-3) shows enhanced binding to thrombin due to its larger, more rigid structure .

- Substituent Effects : The dimethylcarbamoyl group in CAS 365998-36-3 improves hydrogen-bonding capacity and metabolic stability, critical for oral bioavailability in pharmaceuticals .

Stereoisomers and Enantiomers

- Stereochemical Influence: The (1R,2S) configuration of the target compound often results in higher enzymatic selectivity. For example, the (1S,2S) isomer (CAS 586961-34-4) may exhibit reduced affinity for amino acid transporters .

Functionalized Derivatives

Key Research Findings

- Synthetic Utility: The Boc group in this compound is selectively cleaved under acidic conditions (e.g., HCl/dioxane), preserving the cyclopentane backbone for downstream functionalization .

- Biological Relevance : Cyclopentane-based carbamates exhibit superior conformational rigidity compared to linear analogs, improving target engagement in peptide mimics .

- Safety Profile : Unlike tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate (CAS 155975-19-2), which lacks explicit hazard data, the target compound’s H319 classification mandates stringent eye protection .

Q & A

Q. What is the recommended synthetic methodology for tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate?

The synthesis involves reacting tert-butyl chloroformate with (1R,2S)-2-aminocyclopentanol under anhydrous conditions in dichloromethane (DCM), using triethylamine (TEA) as a base. The reaction is conducted at 0–5°C to minimize side reactions, followed by gradual warming to room temperature. Purification is achieved via column chromatography (ethyl acetate/hexane gradients) .

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | tert-Butyl chloroformate, (1R,2S)-2-aminocyclopentanol | Carbamate formation |

| 2 | Triethylamine, DCM, 0–5°C → RT | Reaction environment control |

| 3 | Column chromatography (EtOAc/Hexane) | Purification |

Q. How is the stereochemistry of this compound confirmed?

Chiral HPLC (e.g., Chiralpak AD-H column with hexane/isopropanol) is used to verify enantiomeric purity. X-ray crystallography provides definitive confirmation of the absolute configuration if crystalline derivatives are available . Nuclear Overhauser Effect (NOE) NMR experiments can also resolve spatial relationships between protons .

Advanced Questions

Q. How can enantiomeric purity be optimized during synthesis?

Key strategies include:

- Using chiral auxiliaries or catalysts to enforce stereochemical control.

- Adjusting solvent polarity (e.g., DMF for enhanced transition-state stabilization) .

- Monitoring reaction progress via in situ FTIR to detect intermediate formation.

Comparative data from similar syntheses show that lowering reaction temperatures (e.g., −20°C) improves enantiomeric excess by 15–20% .

Q. What are the stability challenges of this compound under acidic/basic conditions?

The carbamate group undergoes hydrolysis at pH < 3 (acidic) or pH > 10 (basic). Stability studies using LC-MS reveal:

Q. How can contradictions in biological activity data be resolved for this compound?

Discrepancies may arise from assay conditions (e.g., buffer composition) or impurities. Mitigation strategies:

- Conduct orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition).

- Purify the compound to >99% via preparative HPLC before testing.

- Use isotopically labeled analogs to track metabolic interference .

Q. What advanced techniques characterize intermolecular interactions of this compound?

- X-ray crystallography: Resolves binding modes with biological targets (e.g., enzyme active sites) .

- Molecular dynamics simulations: Predict stability of ligand-receptor complexes over 100-ns trajectories.

- Isothermal titration calorimetry (ITC): Quantifies binding thermodynamics (ΔG, ΔH) .

Methodological Considerations

Q. How to design experiments assessing its utility as a peptide synthesis intermediate?

- Protecting group compatibility: Test stability alongside Fmoc/t-Boc groups under standard coupling conditions.

- Deprotection kinetics: Monitor carbamate cleavage via TFA (2h, 25°C) using LC-MS .

- Side reaction analysis: Identify β-elimination byproducts via HRMS.

Q. What analytical workflows address spectral contradictions in structural elucidation?

- 2D NMR (HSQC, HMBC): Resolves ambiguous proton-carbon correlations.

- High-resolution mass spectrometry (HRMS): Confirms molecular formula (C₁₀H₂₀N₂O₂; [M+H]⁺ = 201.1603) .

- Vibrational circular dichroism (VCD): Assigns absolute configuration for non-crystalline samples .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.